molecular formula C27H15N3 B8139855 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine

Cat. No.: B8139855
M. Wt: 381.4 g/mol
InChI Key: SSAOTGYMADTRMZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine core substituted with three ethynylphenyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine typically involves the cyclotrimerization of ethynyl-substituted aromatic compounds. One common method includes the use of a metal catalyst, such as palladium or copper, to facilitate the cyclotrimerization reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or dimethylformamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides.

Major Products:

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of halogenated or alkylated triazine derivatives.

Scientific Research Applications

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine has several scientific research applications:

    Materials Science: Used in the development of advanced materials, such as polymers and composites, due to its rigid structure and ability to form stable networks.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.

    Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine largely depends on its application. In materials science, its rigid structure and ability to form π-conjugated systems contribute to its effectiveness in creating stable and conductive materials. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological applications, its mechanism would involve interactions with biological molecules, potentially affecting cellular processes.

Comparison with Similar Compounds

  • 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine

Comparison: 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine has iodine substituents, making it more suitable for halogen bonding interactions, while 2,4,6-Tris(4-pyridyl)-1,3,5-triazine contains pyridyl groups, enhancing its coordination ability with metals. The ethynyl groups in this compound provide a balance of rigidity and electronic conjugation, making it particularly valuable in electronic and materials applications.

Properties

IUPAC Name

2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h1-3,7-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOTGYMADTRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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